1-Chloro-7-methylisoquinoline is a heterocyclic organic compound with the molecular formula C10H8ClN. It belongs to the isoquinoline family, characterized by a benzene ring fused to a pyridine ring. This compound is notable for its diverse biological activities and potential therapeutic applications, making it a subject of interest in medicinal chemistry and related fields. The structure features a chlorine atom at the first position and a methyl group at the seventh position of the isoquinoline ring, contributing to its unique chemical properties and reactivity.
These reactions highlight the compound's versatility in synthetic organic chemistry.
Isoquinoline derivatives, including 1-chloro-7-methylisoquinoline, are known for their wide range of biological activities. They may interact with various molecular targets within biological systems, such as enzymes and receptors. The specific mechanism of action often involves binding to active sites of enzymes or altering receptor functions, which can modulate biochemical pathways. Research indicates that these compounds exhibit potential antimicrobial, anti-inflammatory, and anticancer properties, although detailed studies on 1-chloro-7-methylisoquinoline specifically are still ongoing.
The synthesis of 1-chloro-7-methylisoquinoline typically involves chlorination reactions applied to 7-methylisoquinoline. Common methods include:
Industrial production methods may utilize continuous flow reactors to enhance efficiency and consistency in yield and purity.
1-Chloro-7-methylisoquinoline has several applications across various fields:
Research into the interaction studies of 1-chloro-7-methylisoquinoline focuses on its binding affinity with specific molecular targets. These studies aim to elucidate its pharmacological profile and potential therapeutic effects. The compound's interactions may lead to insights into its efficacy in treating diseases by altering enzyme activity or receptor function.
Several compounds share structural similarities with 1-chloro-7-methylisoquinoline. Below is a comparison highlighting their uniqueness:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Chloroisoquinoline | Lacks methyl group at position 7 | May exhibit different reactivity patterns |
| 7-Methylisoquinoline | Contains only a methyl group at position 7 | Serves as a precursor for various derivatives |
| 4-Bromo-1-chloro-7-methylisoquinoline | Contains bromine at position 4 | Investigated for distinct biological activities |
| 4-Chloroisoquinoline | Contains chlorine at position 4 | Exhibits different reactivity patterns compared to others |
| 3-Methylisoquinoline | Methyl group at position 3 | Known for various biological activities |
These compounds differ primarily in their substituents' positions and types, significantly influencing their chemical behavior and biological activities. The unique arrangement of substituents in 1-chloro-7-methylisoquinoline contributes to its specific reactivity and potential applications in medicinal chemistry.
1-Chloro-7-methylisoquinoline represents a heterocyclic aromatic organic compound characterized by its isoquinoline backbone with specific substitutions at the 1 and 7 positions [1]. The molecular formula is C₁₀H₈ClN with a molecular weight of 177.63 grams per mole [1] [2]. The compound features a bicyclic structure consisting of a benzene ring fused to a pyridine ring, forming the characteristic isoquinoline framework [3].
The structural configuration places a chlorine atom at position 1 of the isoquinoline ring system and a methyl group at position 7 [1]. The International Union of Pure and Applied Chemistry name is 1-chloro-7-methylisoquinoline, with the canonical Simplified Molecular Input Line Entry System representation being CC1=CC2=C(C=C1)C=CN=C2Cl [1]. The International Chemical Identifier string is InChI=1S/C10H8ClN/c1-7-2-3-8-4-5-12-10(11)9(8)6-7/h2-6H,1H3 [1].
The molecular geometry exhibits a planar aromatic system with the nitrogen atom in the pyridine portion contributing to the heterocyclic character [3]. The chlorine substitution at position 1 creates significant electronic effects within the aromatic system, while the methyl group at position 7 provides steric and electronic influences on the benzene portion of the molecule [1] [4].
The physical constants of 1-chloro-7-methylisoquinoline have been characterized through various analytical methods. The compound exhibits a melting point range of 35-37 degrees Celsius, indicating its solid state at room temperature [5]. The compound typically appears as a yellowish to brownish solid under standard conditions [4].
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 177.63 g/mol | [1] [2] |
| Melting Point | 35-37°C | [5] |
| Physical Form | Powder | [5] |
| Appearance | Yellowish to brownish solid | [4] |
| Exact Mass | 177.0345270 Da | [1] |
| Monoisotopic Mass | 177.0345270 Da | [1] |
The topological polar surface area is calculated to be 12.9 Ångströms squared, reflecting the limited polar character of the molecule [1]. The compound contains 12 heavy atoms with zero rotatable bonds, indicating a rigid molecular structure [1]. The XLogP3-AA value of 3.4 suggests moderate lipophilicity [1].
Spectroscopic characterization of 1-chloro-7-methylisoquinoline involves multiple analytical techniques that provide insights into its molecular structure and electronic properties. Nuclear magnetic resonance spectroscopy serves as a primary tool for structural elucidation of isoquinoline derivatives [6] [7].
The compound exhibits characteristic spectroscopic signatures consistent with aromatic heterocyclic systems. Infrared spectroscopy would be expected to show aromatic carbon-hydrogen stretching vibrations in the 3000-3100 wavenumber region, aromatic carbon-carbon stretching around 1400-1600 wavenumbers, and carbon-chlorine stretching typically observed in the 600-800 wavenumber range [8] [9].
Ultraviolet-visible spectroscopy of isoquinoline derivatives typically shows absorption maxima related to π-π* transitions characteristic of aromatic systems [7] [10]. The extended conjugation in the isoquinoline framework contributes to electronic transitions that can be monitored spectroscopically [11] [10].
Mass spectrometry fragmentation patterns for chlorinated aromatic compounds typically exhibit molecular ion peaks with characteristic isotope patterns due to chlorine-35 and chlorine-37 isotopes [12]. The base peak often results from loss of the chlorine atom, producing a fragment at mass-to-charge ratio of 142 [12].
The solubility characteristics of 1-chloro-7-methylisoquinoline reflect its aromatic heterocyclic nature and the influence of substituent groups. The compound is sparingly soluble in water but demonstrates enhanced solubility in organic solvents such as ethanol and dichloromethane [4]. This solubility pattern is consistent with the moderate polarity imparted by the nitrogen heteroatom and chlorine substituent.
| Solvent Type | Solubility | Reference |
|---|---|---|
| Water | Sparingly soluble | [4] |
| Ethanol | More soluble | [4] |
| Dichloromethane | More soluble | [4] |
| Organic solvents generally | Enhanced solubility | [4] |
Hansen solubility parameters provide a theoretical framework for predicting solubility behavior based on dispersion, polar, and hydrogen bonding components [13] [14]. For chlorinated aromatic compounds, the dispersion parameter typically exhibits elevated values due to the polarizable halogen electrons [13]. The polar component reflects the contribution of the chlorine substituent and nitrogen heteroatom [14].
The hydrogen bond acceptor count is 1, corresponding to the nitrogen atom in the pyridine ring, while the hydrogen bond donor count is 0 [1]. This profile suggests limited hydrogen bonding capability, consistent with the observed solubility patterns favoring organic solvents over protic systems [15].
The electronic distribution in 1-chloro-7-methylisoquinoline is characterized by the delocalized π-electron system of the aromatic isoquinoline framework combined with the electronic effects of the chlorine and methyl substituents [11] [3]. The nitrogen atom contributes a lone pair of electrons to the aromatic system while simultaneously participating in the π-conjugation [3] [16].
The chlorine substituent at position 1 acts as an electron-withdrawing group through inductive effects while also providing electron density through resonance involving its lone pairs [11]. This dual character influences the overall electron distribution within the molecular framework. The methyl group at position 7 serves as an electron-donating substituent through hyperconjugation and inductive effects [11].
Resonance structures can be drawn to illustrate the electron delocalization patterns within the isoquinoline system. The primary resonance contributors involve the movement of π-electrons around the fused ring system, with particular emphasis on the nitrogen-containing pyridine portion [3]. The chlorine substituent can participate in resonance through donation of electron density from its lone pairs into the aromatic system [11].
The electronic structure calculations would reveal molecular orbital distributions that reflect the aromatic character of the system [17] [11]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide insights into the electronic properties and potential reactivity patterns [17] [11].
Comparison of 1-chloro-7-methylisoquinoline with the parent isoquinoline structure reveals significant modifications in both physical and chemical properties resulting from the substituent effects [18] [16] [19]. Parent isoquinoline is a colorless hygroscopic liquid at room temperature with a melting point of 24-28 degrees Celsius and boiling point of 242 degrees Celsius [18] [20].
| Property | Isoquinoline | 1-Chloro-7-methylisoquinoline | Reference |
|---|---|---|---|
| Molecular Weight | 129.16 g/mol | 177.63 g/mol | [18] [1] |
| Melting Point | 24-28°C | 35-37°C | [20] [5] |
| Physical State | Liquid at RT | Solid at RT | [18] [5] |
| Molecular Formula | C₉H₇N | C₁₀H₈ClN | [18] [1] |
| Density | 1.09 g/mL | Not specified | [20] |
| Refractive Index | 1.6230 | Not specified | [20] |
The introduction of the chlorine atom and methyl group significantly alters the physicochemical properties compared to the parent compound [3] [16]. The increased molecular weight from 129.16 to 177.63 grams per mole reflects the additional substituents [1] [18]. The elevation in melting point from the 24-28 degrees Celsius range to 35-37 degrees Celsius indicates stronger intermolecular interactions in the substituted derivative [5] [20].
The basicity of 1-chloro-7-methylisoquinoline is expected to be modified compared to parent isoquinoline, which exhibits a pKa of 5.14 and pKb of 8.6 [16] [19] [21]. The electron-withdrawing chlorine substituent would decrease the basicity by reducing electron density on the nitrogen atom, while the electron-donating methyl group would have an opposing but weaker effect [3] [16].
Solubility patterns also differ significantly between the parent and substituted compounds. While isoquinoline is poorly soluble in water but dissolves well in organic solvents such as ethanol, acetone, and diethyl ether [18] [19], the chlorinated derivative shows enhanced lipophilicity as evidenced by the higher XLogP3-AA value of 3.4 [1]. This modification affects the compound's behavior in biological and chemical systems [19] [21].